N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide
Description
The compound N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide features a 2,3-dihydroimidazo[2,1-b]thiazole core fused to a phenyl group substituted with a benzenesulfonamide moiety. This structure suggests possible applications as a cyclooxygenase-2 (COX-2) inhibitor, analogous to other sulfonamide-containing drugs (e.g., Celecoxib) .
Properties
IUPAC Name |
N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3S2/c1-13-11-16(7-8-18(13)25-2)27(23,24)21-15-5-3-14(4-6-15)17-12-22-9-10-26-19(22)20-17/h3-8,11-12,21H,9-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUYCNVWRCYREX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : C₁₆H₁₄N₄O₂S
- Molecular Weight : 326.4 g/mol
- Key Structural Features :
- Imidazo[2,1-b]thiazole moiety
- Methoxy and methyl groups on the benzene ring
- Sulfonamide functional group
This unique combination of functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, imidazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have demonstrated that this compound can inhibit tumor growth in specific cancer types, potentially through the modulation of signaling pathways involved in cell cycle regulation and apoptosis .
Antiviral Activity
This compound may also possess antiviral properties. Studies on related compounds have shown broad-spectrum antiviral effects against viruses such as HIV and Hepatitis B. The mechanism often involves the enhancement of intracellular levels of antiviral proteins like APOBEC3G, which inhibits viral replication . This suggests that this compound could be a candidate for further exploration in antiviral therapies.
Antimicrobial Properties
The antimicrobial activity of similar sulfonamide compounds has been well-documented. They exhibit effectiveness against a range of bacterial strains by inhibiting bacterial growth through the disruption of folic acid synthesis pathways . The potential application of this compound in treating bacterial infections warrants further investigation.
Anti-inflammatory Effects
Compounds containing imidazole and thiazole rings have shown anti-inflammatory effects in various models. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This aspect positions the compound as a potential therapeutic agent for inflammatory diseases.
The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Kinase Inhibition : Similar compounds have been shown to inhibit key kinases involved in cancer progression.
- Protein Interaction : The sulfonamide group may facilitate binding to target proteins, altering their activity.
- Cell Signaling Modulation : The compound may interfere with signaling pathways that regulate cell survival and proliferation.
Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related imidazole derivative in human cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis .
Study 2: Antiviral Activity Assessment
In another study focusing on antiviral activity, derivatives similar to this compound were tested against HBV. The results showed promising inhibition of viral replication in vitro, suggesting potential for further development as an antiviral agent .
Comparison with Similar Compounds
Structural Comparisons
Core Heterocyclic Systems
Key Observations :
- Delamanid replaces sulfur with oxygen in the heterocycle, significantly altering electronic properties and biological targets (anti-tubercular vs. COX-2 inhibition) .
- The 4-methoxy-3-methylbenzenesulfonamide group in the target compound is distinct from SRT1720’s quinoxaline-carboxamide, suggesting divergent pharmacological profiles .
Substituent Effects
- Target Compound : The benzenesulfonamide group is a hallmark of COX-2 selectivity, while methoxy and methyl groups enhance lipophilicity for membrane penetration .
- 6a () : The methylsulfonylphenyl group and N,N-dimethylamine substituent contribute to COX-2 inhibition but with lower steric bulk compared to the target’s benzenesulfonamide .
- Delamanid: A nitro group and trifluoromethoxy-phenoxy-piperidinyl chain drive its anti-mycobacterial activity by targeting cell wall synthesis .
Enzyme Inhibition Profiles
Key Findings :
- The target compound’s benzenesulfonamide group aligns with COX-2 inhibitors like 6a, but its dihydroimidazothiazole core may alter binding kinetics .
- Delamanid exemplifies how minor structural changes (oxazole vs. thiazole) shift therapeutic focus from inflammation to infectious diseases .
Physicochemical Properties
Key Insights :
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction yields be optimized?
- Methodology : Multi-step synthesis typically involves coupling imidazo[2,1-b]thiazole intermediates with sulfonamide precursors. For example, describes analogous syntheses using reflux conditions in ethanol with acetic acid catalysis to form heterocyclic cores. Reaction yields (often 60–75%) can be improved by optimizing solvent polarity (e.g., dimethylformamide vs. dichloromethane), temperature (80–120°C), and catalyst selection (e.g., triethylamine for coupling steps) .
- Key Data : HPLC purity thresholds (>95%) and NMR spectral assignments (e.g., δ 7.2–8.1 ppm for aromatic protons) are critical for confirming structural integrity .
Q. How should researchers characterize the molecular structure and purity of this compound?
- Methodology : Use a combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if single crystals are obtainable). highlights sulfonamide group validation via characteristic S=O stretching vibrations (~1350 cm⁻¹ in IR) and NH proton signals (δ 10–12 ppm in ¹H NMR). Purity is assessed via reverse-phase HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What computational strategies can predict the reactivity or bioactivity of this compound?
- Methodology : Quantum chemical calculations (e.g., density functional theory, DFT) can model reaction pathways or ligand-protein interactions. emphasizes ICReDD’s approach, combining reaction path searches with machine learning to predict optimal reaction conditions (e.g., solvent effects on transition states). For bioactivity, molecular docking studies against targets like kinases or GPCRs may explain observed antibacterial/antifungal properties .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology : Cross-validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). notes that discrepancies in MIC values may arise from variations in bacterial strains or solvent carriers (DMSO vs. saline). Statistical meta-analysis (e.g., ANOVA with post-hoc tests) can identify confounding variables .
Q. What experimental designs are effective for studying structure-activity relationships (SAR) in derivatives?
- Methodology : Use factorial design (e.g., 2³ factorial matrices) to systematically vary substituents (e.g., methoxy vs. methyl groups) and assess biological outcomes. advocates for Design of Experiments (DoE) to minimize trials while maximizing SAR insights. Response surface methodology (RSM) can optimize reaction parameters (e.g., pH, temperature) for derivative synthesis .
Specialized Technical Questions
Q. How does the sulfonamide group influence solubility and bioavailability?
- Methodology : Perform logP measurements (shake-flask method) and permeability assays (Caco-2 cell models). and suggest that sulfonamide moieties enhance aqueous solubility (logP ~2.5–3.0) but may reduce membrane permeability. Co-solvency strategies (e.g., PEG formulations) or prodrug derivatization could mitigate limitations .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Methodology : Monitor stereoselectivity via chiral HPLC or circular dichroism. notes that imidazo[2,1-b]thiazole systems are prone to racemization under high-temperature conditions. Continuous-flow reactors (microfluidic systems) improve heat transfer and reduce side reactions during scale-up .
Key Research Gaps
- Mechanistic Insights : Limited data exist on metabolic stability (e.g., CYP450 interactions) or in vivo pharmacokinetics.
- Material Science Applications : Potential for photophysical properties (e.g., fluorescence) remains unexplored.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
